Product packaging for Onjisaponin A(Cat. No.:CAS No. 82410-33-1)

Onjisaponin A

Cat. No.: B1261950
CAS No.: 82410-33-1
M. Wt: 1705.8 g/mol
InChI Key: RQKQAXWOMIQHQI-FLQRPQLASA-N
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Description

Onjisaponin A is a triterpenoid saponin isolated from the roots of Polygala species, including Polygala tenuifolia , Polygala senega , and Polygala sibirica . It has the molecular formula C80H120O39 and a molecular weight of 1705.8 g/mol . As a member of the oleanane-type pentacyclic triterpenoid saponins found in Radix Polygalae, it is part of a class of compounds that have shown significant promise in neurological research . While specific mechanistic studies for this compound are less extensive than for its analog Onjisaponin B, related saponins from the same botanical source are known to exhibit a range of bioactive properties. These include potential neuroprotective effects, such as reducing β-amyloid accumulation, acting as an antioxidant, regulating neurotransmitters, and possessing anti-inflammatory properties . Researchers value this compound for probing the structure-activity relationships of triterpenoid saponins and their multifaceted interactions in biological systems. This product is supplied with a purity of 95% to 99%, as determined by HPLC-DAD or/and HPLC-ELSD analysis, and is identified via Mass spectrometry and NMR . Please note: this compound is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C80H120O39 B1261950 Onjisaponin A CAS No. 82410-33-1

Properties

IUPAC Name

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H120O39/c1-32-46(87)50(91)54(95)66(107-32)116-61-59(113-45(86)17-12-35-10-13-36(104-9)14-11-35)34(3)109-70(62(61)117-69-57(98)60(115-71-63(99)80(103,30-84)31-106-71)58(33(2)108-69)114-65-53(94)49(90)42(28-105-65)112-67-55(96)51(92)47(88)40(26-81)110-67)119-73(102)78-21-20-74(4,5)24-38(78)37-15-16-43-75(6)25-39(85)64(118-68-56(97)52(93)48(89)41(27-82)111-68)77(8,72(100)101)44(75)18-19-76(43,7)79(37,29-83)23-22-78/h10-15,17,32-34,38-44,46-71,81-85,87-99,103H,16,18-31H2,1-9H3,(H,100,101)/b17-12+/t32-,33-,34+,38-,39-,40+,41+,42+,43+,44+,46-,47-,48+,49-,50+,51-,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62+,63-,64-,65-,66-,67-,68-,69-,70-,71-,75+,76+,77-,78-,79-,80+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKQAXWOMIQHQI-FLQRPQLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)OC6C(C(CO6)(CO)O)O)O)OC(=O)C78CCC(CC7C9=CCC1C(C9(CC8)CO)(CCC2C1(CC(C(C2(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)OC(=O)[C@@]78CC[C@@]9(C(=CC[C@H]1[C@]9(CC[C@@H]2[C@@]1(C[C@@H]([C@@H]([C@@]2(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]7CC(CC8)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H120O39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1705.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Sources and Origin

Botanical Identification of Producing Species

Onjisaponin A is a triterpenoid (B12794562) saponin (B1150181) naturally found in the root of Polygala tenuifolia Willdenow. nih.gov This perennial herbaceous plant, belonging to the Polygalaceae family, is a well-documented source of various onjisaponins, including this compound, E, F, and G. nih.gov The plant is native to Asia and is cultivated in several regions for its medicinal importance. taylorandfrancis.commedisearch.io Phytochemical studies have consistently identified the roots of P. tenuifolia as being rich in these bioactive saponin compounds. taylorandfrancis.comfrontiersin.org

Ethnobotanical Contextualization of Source Plants

Polygala tenuifolia, commonly known as Yuan Zhi (遠志) in Traditional Chinese Medicine (TCM), has a long and significant history of use spanning centuries. kanherb.comwikipedia.org It is considered one of the 50 fundamental herbs in TCM. wikipedia.orglindenbotanicals.com The name "Yuan Zhi" translates to "Vast Will" or "high aspirations," reflecting its traditional use to strengthen resolve and mental capacity. kanherb.comlindenbotanicals.com

Historically, the root of P. tenuifolia has been utilized to address a wide range of health concerns, particularly those related to mental and cognitive well-being. In TCM, it is used to calm the heart and mind, resolve phlegm, and reconnect communication between the heart and kidney meridians. kanherb.com Traditional applications include treatments for insomnia, palpitations, forgetfulness, anxiety, and restlessness. taylorandfrancis.comkanherb.compfaf.org It has been a key ingredient in formulations aimed at improving memory, reducing depression, and alleviating stress. taylorandfrancis.comnootropicsexpert.com

Beyond its neuropsychiatric applications, P. tenuifolia has also been traditionally used as an expectorant to treat respiratory conditions such as coughs with profuse phlegm, chronic bronchitis, and whooping cough. wikipedia.orgpfaf.org Externally, it has been applied to treat boils and carbuncles. pfaf.org Buddhist monks have reportedly used the herb to support focus and meditation. lindenbotanicals.com This extensive history of use in traditional medicine systems, particularly in China, Japan, and Korea, has prompted modern scientific investigation into its active constituents, such as this compound. frontiersin.org

Interactive Data Table: Ethnobotanical Uses of Polygala tenuifolia

Traditional Use CategorySpecific Application
Cognitive & Mental Health Forgetfulness, Poor Memory, Improving Cognitive Function taylorandfrancis.comkanherb.comwikipedia.org
Insomnia, Restlessness, Promoting Restful Sleep taylorandfrancis.comkanherb.comnootropicsexpert.com
Anxiety, Nervous Tension, Palpitations taylorandfrancis.comkanherb.compfaf.org
Depression, Low Mood, Mental Exhaustion taylorandfrancis.comnootropicsexpert.com
Respiratory Health Expectorant for Coughs with Phlegm wikipedia.orgpfaf.org
Chronic Bronchitis, Whooping Cough pfaf.org
Inflammation of the Throat and Chest lindenbotanicals.com
Other Uses Kidney Tonic pfaf.org
External Treatment for Boils and Carbuncles pfaf.org

Isolation and Purification Methodologies for Onjisaponin a

Extraction Protocols from Plant Matrix

The initial step in obtaining Onjisaponin A is its extraction from the dried roots of Polygala tenuifolia. tandfonline.commdpi.com The choice of solvent and extraction method is critical for maximizing the yield of saponins (B1172615) while minimizing the co-extraction of impurities. Research literature details several effective protocols.

Commonly, a hydroalcoholic solution is employed as the extraction solvent. One established method involves refluxing the air-dried roots with 70% methanol (B129727). tandfonline.com Another protocol uses 75% ethanol (B145695) for reflux extraction in a boiling water bath, a procedure that is often repeated to ensure thorough extraction. nih.gov Room temperature extraction is also utilized, where dried roots are macerated with 70% methanol over an extended period, such as 24 hours, with the process repeated multiple times. mdpi.com Hot water decoction is another traditional and effective method, where the roots are boiled in distilled water. psu.edu

Following the initial extraction, the resulting crude extract is typically concentrated under a vacuum to yield a residue. tandfonline.comnih.gov This residue is often suspended in water and then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their solubility. tandfonline.com The saponin-rich fraction, including this compound, is typically concentrated in the n-butanol phase.

Table 1: Summary of Extraction Protocols for Onjisaponins from Polygala tenuifolia Roots
Extraction MethodSolvent SystemPlant MaterialReference
Reflux70% MethanolAir-dried roots tandfonline.com
Reflux in boiling water bath75% EthanolDried roots nih.gov
Room Temperature Maceration70% MethanolDried roots mdpi.com
DecoctionDistilled WaterRoots psu.edu

Chromatographic Separation Techniques

Chromatography is indispensable for isolating and purifying this compound from the complex crude extract. iipseries.org A combination of different chromatographic methods is typically required to separate this compound from other structurally similar saponins and compounds.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique frequently used in the final purification stages and for the analytical quantification of this compound. vellmanherbs.comscispace.com Reversed-phase HPLC is the most common mode for saponin (B1150181) separation. nih.gov

For the purification of onjisaponins, various stationary phases have been successfully employed. Systems have utilized Hydroxyapatite (B223615) and Phenyl columns to obtain purified this compound. psu.eduresearchgate.net The most widely used columns are C18 (octadecylsilyl) stationary phases. nih.gov The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water. psu.edunih.gov Due to the fact that many saponins lack a strong chromophore for UV detection, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often coupled with HPLC for sensitive and universal detection. nih.gov

Table 2: HPLC Parameters for Saponin Separation
Stationary Phase (Column)Mobile Phase SystemDetection MethodPurposeReference
Hydroxyapatite, PhenylWater-AcetonitrileNot specifiedPurification psu.edu
C18 (ODS)Aqueous Acetonitrile or Aqueous MethanolUV, ELSD, MSSeparation, Quantification nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much shorter analysis times. ijsrtjournal.com This is achieved by using columns with sub-2 µm particles, which requires instrumentation capable of handling very high pressures. ijsrtjournal.comlcms.cz

UPLC, particularly when coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF MS), has become a powerful tool for the comprehensive analysis of saponins in P. tenuifolia extracts. plos.orgnih.gov This technique allows for the rapid identification and quantification of numerous constituents, including this compound, in different tissues of the plant. plos.org A typical UPLC method for analyzing these saponins involves a C18 column (e.g., Acquity UPLC BEH C18) with a gradient mobile phase of acetonitrile and water containing a small percentage of formic acid to improve peak shape. plos.org The integration of UPLC into the mass spectrometer source, known as the ionKey/MS system, can further increase sensitivity by up to 40-fold compared to standard UPLC. waters.com

Table 3: UPLC Parameters for Saponin Analysis in P. tenuifolia
Stationary Phase (Column)Mobile Phase GradientFlow RateDetectionReference
Acquity UPLC BEH C18 (1.7 µm)Acetonitrile and Water (with 0.1% formic acid)0.50 mL/minQ-TOF MS plos.org

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique used for the qualitative analysis of this compound. sigmaaldrich.com It is primarily used to monitor the progress of extraction and column chromatography fractionation and to identify fractions containing the target compound by comparing their retardation factor (Rf) values with an authentic standard. tandfonline.compsu.edu

For TLC analysis of saponins, silica (B1680970) gel plates are commonly used as the stationary phase. researchgate.net A variety of mobile phase systems can be employed; one reported system for saponins is a mixture of n-butanol, water, and acetic acid. nih.gov After development, the separated spots must be visualized. Since saponins are often colorless, a derivatization reagent is required. sigmaaldrich.com A common method is to spray the plate with a 10% sulfuric acid solution in ethanol, followed by heating, which reveals the saponins as colored spots. tandfonline.com Another specific detection method relies on the hemolytic activity of saponins, where the plate is immersed in a suspension of sheep erythrocytes, showing saponins as white spots against a pink background. nih.gov

Table 4: TLC Systems for Saponin Detection
Stationary PhaseMobile Phase (Solvent System)Visualization Reagent/MethodReference
Silica Geln-butanol:water:acetic acid (84:14:7)Sheep erythrocyte suspension (hemolysis) nih.gov
Not specifiedNot specified10% H₂SO₄ in EtOH, followed by heating tandfonline.com

Column Chromatography (CC) is a fundamental preparative technique for the large-scale fractionation of crude plant extracts. iipseries.orgjppres.com It is typically the first purification step following initial extraction and solvent partitioning. The goal is to separate the complex mixture into simpler fractions to facilitate subsequent purification by methods like HPLC.

A range of stationary phases is used. For initial cleanup, macroporous resins such as Diaion HP-20 or D101 are highly effective for enriching the saponin content from the crude aqueous or hydroalcoholic extract. tandfonline.commdpi.com The extract is loaded onto the column, and non-saponin components are washed away before the saponins are eluted with a solvent of higher polarity, typically a methanol-water gradient. mdpi.com For further separation of the enriched fractions, gel filtration chromatography using stationary phases like Sephadex LH-20 is employed to separate compounds based on their molecular size. mdpi.com Normal-phase silica gel chromatography is also used for finer separation of individual saponins. jppres.com

High-Performance Countercurrent Chromatography (HPCCC), also known as High-Speed Countercurrent Chromatography (HSCCC), is a preparative liquid-liquid chromatography technique that functions without a solid support matrix. americanlaboratory.comwikipedia.org This eliminates issues common in solid-liquid chromatography, such as irreversible adsorption of the sample to the stationary phase, leading to high sample recovery. wikipedia.org

In HPCCC, separation occurs between two immiscible liquid phases, one of which is held stationary by a strong centrifugal force while the other (mobile phase) is pumped through it. wikipedia.org This technique is particularly well-suited for the preparative-scale isolation of natural products like saponins. cas.cnpan.olsztyn.pl While specific applications for this compound are not widely detailed, the methodology has been successfully applied to separate various saponins. For instance, saponins from Beta vulgaris were effectively fractionated using a two-phase solvent system composed of tert-butyl methyl ether, n-butanol, acetonitrile, and water. pan.olsztyn.pl The versatility in choosing solvent systems allows for tailored selectivity for specific separation challenges, making HPCCC a powerful tool for purifying compounds like this compound. wikipedia.org

Hydroxyapatite and Phenyl Column HPLC for Onjisaponins

A significant advancement in the purification of onjisaponins involves the sequential use of hydroxyapatite and Phenyl column High-Performance Liquid Chromatography (HPLC). psu.edu This two-step process has proven effective in separating individual onjisaponins, including this compound, from complex mixtures. psu.eduresearchgate.net

Hydroxyapatite Chromatography: This technique separates molecules based on their specific affinity for the hydroxyapatite stationary phase. It serves as an initial purification step to fractionate the crude saponin extract.

Phenyl Column HPLC: Following hydroxyapatite chromatography, the active fractions are further purified using a Phenyl HPLC column. psu.edu Phenyl columns provide a unique selectivity based on a combination of hydrophobic and π–π interactions between the phenyl-bonded stationary phase and the analyte. mdpi.comphenomenex.com This allows for the fine separation of structurally similar saponins that may not be resolved by other reversed-phase columns. psu.edumdpi.com

For instance, in one study, active substances from a hot water extract of P. tenuifolia were purified using hydroxyapatite chromatography followed by HPLC on a Phenyl column (Senshu-pak C6H5-N, f4.6×250 mm2) with a water-acetonitrile eluent, successfully yielding purified onjisaponins A, E, F, and G. psu.edu

Advanced Purification Approaches

Modern purification strategies often employ a combination of techniques to achieve high purity. Beyond traditional column chromatography, advanced methods are being utilized to improve efficiency and yield.

Ultrasonic Extraction: This method uses ultrasonic waves to accelerate the extraction process, often requiring less solvent and time compared to conventional methods. researchgate.net

Microwave-Assisted Extraction: This technique utilizes microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction of target compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the final purification of saponins. researchgate.net Reversed-phase columns, particularly C18 and phenyl-based columns, are commonly used. psu.edumdpi.comresearchgate.net The choice of column and mobile phase is critical for achieving the desired separation. bio-rad.combiocompare.com

Table 1: Comparison of Conventional and Advanced Extraction Techniques

FeatureConventional Extraction (e.g., Reflux)Advanced Extraction (e.g., Ultrasonic, Microwave)
Extraction Time LongerShorter researchgate.net
Solvent Consumption Larger amounts required researchgate.netLess solvent used researchgate.net
Efficiency Can be lower researchgate.netHigher extraction rate researchgate.net
Thermal Stability Risk of degradation for thermally unstable compounds researchgate.netReduced risk due to shorter processing times

Structural Elucidation Techniques for Saponins

Once a saponin is purified, its exact chemical structure must be determined. This is a complex task due to the intricate nature of these molecules, which consist of a polycyclic aglycone (triterpenoid) core and one or more sugar chains. unmul.ac.id

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of saponins like this compound. unmul.ac.id A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle.

¹H NMR and ¹³C NMR: These 1D experiments provide fundamental information about the proton and carbon environments within the molecule. unmul.ac.id For example, the chemical shifts in the ¹³C NMR spectrum can help identify the types of carbon atoms present, such as those in sugar moieties which typically range from 65-110 ppm. unmul.ac.id

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the structure of the sugar units and the aglycone. jlu.edu.cn

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. jlu.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for determining the linkages between sugar units and the attachment points of the sugar chains to the aglycone. unmul.ac.idjlu.edu.cn

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for identifying all the protons belonging to a specific sugar residue. jlu.edu.cn

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps to determine the stereochemistry and the three-dimensional arrangement of the molecule. jlu.edu.cn

The analysis of coupling constants in ¹H NMR spectra is also vital. For instance, the anomeric proton signals with coupling constants (J) of 7–8 Hz are indicative of a β-configuration for the glycosidic linkage. vulcanchem.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is another powerful technique used to determine the molecular weight and fragmentation patterns of saponins, providing complementary information to NMR. unmul.ac.id

Electrospray Ionization (ESI): ESI is a "soft" ionization technique well-suited for analyzing large, non-volatile molecules like saponins. umich.edu It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the accurate determination of the molecular weight. vulcanchem.comnih.gov

Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the molecular ion is selected and fragmented. The resulting fragment ions provide valuable information about the sequence of sugar units and the structure of the aglycone. mdpi.com The fragmentation of saponins often involves the cleavage of glycosidic bonds. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) mass spectrometry provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. mdpi.comnih.gov

For example, the analysis of Onjisaponin B, a related compound, using UHPLC-MS/TOF involved setting the fragmentor voltage to 175 V and the capillary voltage to 4000 V, with data acquired in a scan mode from m/z 100 to 1700 Da. mdpi.comnih.gov Such parameters are optimized to achieve the best ionization and fragmentation for structural analysis.

Table 2: Key Mass Spectrometry Parameters for Saponin Analysis

ParameterTypical Setting/ValuePurpose
Ionization Mode Electrospray Ionization (ESI), positive or negative ion mode mdpi.comTo generate intact molecular ions from the sample.
Mass Analyzer Quadrupole, Time-of-Flight (TOF), Ion Trap mdpi.comnih.govTo separate ions based on their mass-to-charge ratio.
Fragmentor/Capillary Voltage e.g., 175 V / 4000 V mdpi.comnih.govTo control the ionization efficiency and fragmentation.
Collision Gas Argon or Nitrogen nih.govTo induce fragmentation in MS/MS experiments.
Scan Range e.g., m/z 100–1700 Da mdpi.comnih.govTo detect the molecular ion and its fragments.

Biosynthesis and Chemoenzymatic Synthesis of Onjisaponin a

Triterpenoid (B12794562) Saponin (B1150181) Biosynthetic Pathways

The journey to Onjisaponin A begins with the fundamental building blocks of all terpenoids. The biosynthesis of triterpenoid saponins (B1172615) is a multi-step process that relies on two primary pathways to produce the initial precursors. mdpi.com These precursors then undergo a series of cyclization and modification reactions to form the diverse array of saponin structures.

Mevalonate (MVA) Pathway and Methylerythritol Phosphate (MEP) Pathway Context

The MVA pathway starts with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP. researchgate.net Key enzymes in this pathway include acetyl-CoA C-acetyltransferase (AACT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which is considered a rate-limiting enzyme. frontiersin.orgmdpi.com The MEP pathway, on the other hand, begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. Although there can be some crossover of intermediates between the two pathways, the MVA pathway is the principal route for generating the precursors for triterpenoid saponins like this compound. frontiersin.orgmdpi.com

Two molecules of farnesyl diphosphate (B83284) (FPP), which are formed from the condensation of IPP and DMAPP, are joined together to create the C30 precursor, squalene (B77637). nih.gov This reaction is catalyzed by squalene synthase (SQS). researchgate.net Squalene is then oxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE). researchgate.net

PathwayLocationStarting MaterialsKey PrecursorPrimary Products
Mevalonate (MVA) Pathway CytosolAcetyl-CoAIsopentenyl diphosphate (IPP)Triterpenoids, Sesquiterpenoids, Sterols
Methylerythritol Phosphate (MEP) Pathway PlastidsPyruvate, Glyceraldehyde-3-phosphateIsopentenyl diphosphate (IPP)Monoterpenoids, Diterpenoids, Carotenoids

Key Enzyme Involvement (e.g., β-Amyrin Synthase)

The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis. mdpi.com This step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In the biosynthesis of this compound, a specific OSC, β-amyrin synthase (β-AS), plays a pivotal role. researchgate.netthieme-connect.com This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene skeleton, β-amyrin. nih.govnih.gov

The expression of the β-amyrin synthase gene is a key regulatory point in the production of oleanane-type saponins, the class to which this compound belongs. cjnmcpu.comacs.org Following the formation of the β-amyrin backbone, a series of oxidative modifications, such as hydroxylation and carboxylation, occur. These reactions are primarily mediated by cytochrome P450 monooxygenases (CYP450s) and lead to the formation of various sapogenins, which are the aglycone core of saponins. frontiersin.orgthieme-connect.com For instance, studies on Polygala tenuifolia, the plant source of this compound, have identified numerous putative CYP450 genes that are likely involved in these modification steps. thieme-connect.com

Enzymatic Glycosylation in Saponin Diversity

The vast structural diversity of saponins is largely due to the subsequent attachment of various sugar moieties to the triterpenoid aglycone. This glycosylation process is carried out by a specific group of enzymes.

Role of UDP-Glycosyltransferases (UGTs)

Uridine diphosphate-dependent glycosyltransferases (UGTs) are responsible for the glycosylation of the triterpenoid skeletons. mdpi.com These enzymes transfer sugar residues, such as glucose, galactose, rhamnose, xylose, and arabinose, from an activated sugar donor, typically a UDP-sugar, to the aglycone. mdpi.comnih.gov The specific UGTs involved, their substrate specificity, and the order of sugar attachment all contribute to the final structure of the saponin.

In the context of this compound biosynthesis, specific UGTs are responsible for attaching the complex sugar chain to the sapogenin core. thieme-connect.com Research on Polygala tenuifolia has led to the identification of several putative UGT unigenes that are likely involved in the biosynthesis of onjisaponins. thieme-connect.com The characterization of these UGTs is crucial for understanding the complete biosynthetic pathway and for potential biotechnological applications. nih.govbvsalud.orgnih.gov For example, studies on other saponin-producing plants have successfully identified and characterized UGTs that catalyze specific glycosylation steps, paving the way for similar discoveries in the this compound pathway. researchgate.netfrontiersin.org

Enzyme ClassFunctionSubstrate(s)Product(s)
Oxidosqualene Cyclases (OSCs) Cyclization of 2,3-oxidosqualene2,3-OxidosqualeneTriterpene skeletons (e.g., β-amyrin)
Cytochrome P450 Monooxygenases (CYP450s) Oxidation of the triterpene skeletonTriterpene skeletonsSapogenins (aglycones)
UDP-Glycosyltransferases (UGTs) Attachment of sugar moietiesSapogenins, UDP-sugarsTriterpenoid saponins

Chemoenzymatic Modification Strategies

The complexity of natural product synthesis has led to the development of chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions. mdpi.commdpi.com This approach holds promise for the synthesis of complex molecules like this compound. dntb.gov.ua

Chemoenzymatic synthesis can be employed to produce the triterpenoid backbone or to perform specific modifications, such as glycosylation. rsc.orgnih.gov For instance, biocatalytic cyclization of polyenes using enzymes like squalene-hopene cyclase can be a key step in generating the core structure. rsc.org Furthermore, engineered microorganisms, such as yeast, can be used as cellular factories to produce specific saponins by introducing the necessary biosynthetic genes, including those for OSCs, CYP450s, and UGTs. nih.gov This synthetic biology approach allows for the production of known saponins and the creation of novel derivatives with potentially enhanced properties. While the complete chemoenzymatic synthesis of this compound is still a significant challenge, ongoing research in this area is paving the way for future success.

Chemical Synthesis and Analog Design of Onjisaponin a

Strategies for Total Synthesis of Saponins (B1172615)

The total synthesis of complex natural products like saponins is a formidable task that showcases the power of modern organic chemistry. scripps.edu These endeavors are not merely about creating the target molecule but also about developing new synthetic methods and strategies. scripps.edursc.org General strategies for the total synthesis of saponins often involve a convergent approach, where the aglycone (the non-sugar part) and the various oligosaccharide (sugar) chains are synthesized separately and then coupled together.

Key challenges in the total synthesis of saponins include:

Stereocontrolled construction of the aglycone: Triterpenoid (B12794562) or steroid aglycones possess multiple stereocenters that must be set with high precision.

Glycosylation reactions: The formation of glycosidic bonds to connect the sugar units and attach them to the aglycone is notoriously difficult. The stereochemical outcome of these reactions can be hard to control, and protecting group strategies must be carefully planned.

Late-stage functionalization: Introducing sensitive functional groups at the end of a long synthetic sequence requires mild and selective reactions.

Electrochemical strategies have emerged as a powerful tool in natural product synthesis, offering mild conditions for generating reactive intermediates. rsc.org Desymmetrization strategies, which create complexity from symmetrical starting materials, have also been effectively applied in the total synthesis of natural products. rsc.org While specific total syntheses of Onjisaponin A are not extensively detailed in the provided results, the general principles of saponin (B1150181) synthesis provide a roadmap for how such a synthesis would be approached.

Semisynthesis Approaches from Natural Precursors

Semisynthesis offers a more practical alternative to total synthesis for obtaining significant quantities of complex natural products and their analogs. uniroma1.itwikipedia.org This approach starts with a readily available natural product that is structurally related to the target molecule and then chemically modifies it. uniroma1.itwikipedia.orgrsc.org For onjisaponins, this would likely involve isolating a more abundant saponin or the aglycone from a natural source, such as the roots of Polygala tenuifolia, and then elaborating it to this compound.

The advantages of semisynthesis include:

Reduced step count: Starting from a complex precursor significantly shortens the synthetic route compared to a total synthesis. uniroma1.itwikipedia.org

Access to analogs: Semisynthesis is an efficient way to produce a series of related compounds for SAR studies by modifying the natural scaffold. rsc.org

Overcoming supply issues: When a desired natural product is scarce, semisynthesis can provide a sustainable source. researchgate.net

A common strategy in the semisynthesis of saponin adjuvants, for instance, has been to replace hydrolytically unstable ester groups with more stable amide bonds to improve stability and reduce toxicity. researchgate.net This highlights how semisynthesis can be used not only to produce the natural product but also to create improved versions.

Design and Synthesis of this compound Analogs

The design and synthesis of analogs are central to medicinal chemistry and the development of new therapeutic agents. By systematically modifying the structure of a lead compound like this compound, researchers can probe its interactions with biological targets and identify the key structural features responsible for its activity. oncodesign-services.comug.edu.ge

Chemical Modification for Structure-Activity Relationship Probes

Structure-activity relationship (SAR) studies involve synthesizing a series of analogs with specific structural changes and then evaluating their biological activity. oncodesign-services.comug.edu.ge This process allows for the identification of the pharmacophore—the essential features for biological activity.

For a complex molecule like this compound, SAR studies could involve modifications at several key positions:

The Triterpenoid Core: Changes to the functional groups on the aglycone could reveal their importance for activity.

The Oligosaccharide Chains: The length, composition, and stereochemistry of the sugar chains are often critical for the biological activity of saponins. Analogs with altered sugar moieties would be synthesized to understand their role.

The Ester and Other Linkages: The nature of the linkages between the sugar units and the aglycone can influence both activity and stability.

The synthesis of these analogs would employ a combination of techniques from carbohydrate and triterpenoid chemistry. researchgate.net For example, different fatty acid chains could be attached via esterification or amidation to probe the effect of lipophilicity on activity. The synthesis of fluorescently labeled probes can also be a valuable tool in SAR studies to visualize the distribution of the compounds within cells. nih.gov

The ultimate goal of these SAR studies is to develop a clear understanding of how the chemical structure of this compound relates to its biological function, which can guide the design of new, more potent, and selective therapeutic agents. nih.gov

Mechanistic Studies of Onjisaponin a Biological Activities in Vitro and Pre Clinical Animal Models

Immunomodulatory and Adjuvant Mechanisms

Onjisaponin A, a triterpenoid (B12794562) saponin (B1150181) derived from the root of Polygala tenuifolia, has demonstrated significant immunomodulatory and adjuvant properties in various in vitro and preclinical animal models. These activities are primarily characterized by its ability to enhance both humoral and mucosal immune responses, making it a compound of interest for vaccine development.

Enhancement of Humoral Immune Responses

Studies have shown that this compound can significantly boost systemic antibody production when co-administered with an antigen. In a key study involving an influenza HA vaccine in mice, intranasal administration of the vaccine with this compound resulted in a notable increase in serum hemagglutination-inhibiting (HI) antibody titers. psu.eduresearchgate.netcapes.gov.br

Specifically, a single intranasal inoculation of an influenza vaccine with this compound led to an 8 to 14-fold increase in HI antibody titers compared to mice that received the vaccine alone. psu.edu The adjuvant effect was even more pronounced with a prime-boost regimen. When an initial intranasal administration of the vaccine and this compound was followed by a secondary vaccination with the vaccine alone three weeks later, the serum HI antibody titers surged by 27 to 50-fold over the control group. researchgate.netcapes.gov.brnih.gov This suggests that this compound not only enhances the primary immune response but also contributes to a robust immunological memory.

Table 1: Effect of this compound on Serum HI Antibody Titers against Influenza Vaccine in Mice

Treatment Group Fold Increase in HI Antibody Titer (vs. Vaccine Alone)
Single Inoculation with this compound 8–14
Prime-Boost with this compound 27–50

Data derived from studies in mice. psu.eduresearchgate.netcapes.gov.brnih.gov

Modulation of Mucosal Immunity

A critical aspect of this compound's adjuvant activity is its capacity to stimulate mucosal immunity, a key first line of defense against respiratory pathogens. Intranasal administration of this compound with an influenza vaccine has been shown to significantly increase the production of anti-influenza virus IgA antibodies in nasal washes of mice. psu.eduresearchgate.net This localized antibody response is crucial for neutralizing pathogens at the point of entry.

Furthermore, studies have demonstrated that a prime-boost immunization strategy, where the primary immunization includes this compound, enhances both anti-HA IgA and IgG antibody titers in the nasal wash, indicating a comprehensive mucosal immune response. psu.edu This suggests that this compound can induce a lasting memory effect within the mucosal immune system. psu.edu

Studies in Animal Models

The adjuvant potential of this compound has been further investigated in preclinical animal models using different vaccines.

Influenza Vaccine Adjuvant Activity in Mice:

When co-administered intranasally with an influenza HA vaccine, this compound significantly enhanced both serum HI antibody titers and nasal anti-influenza virus IgA and IgG antibody titers. psu.eduresearchgate.net This dual enhancement of systemic and mucosal immunity is a highly desirable characteristic for a vaccine adjuvant.

Diphtheria–Pertussis–Tetanus (DPT) Vaccine Adjuvant Activity in Mice:

This compound has also been shown to be an effective adjuvant for the DPT vaccine. In a study where mice were given a primary intranasal vaccination of the DPT vaccine with this compound, followed by a secondary intranasal vaccination with the DPT vaccine alone four weeks later, a significant increase in serum IgG and nasal IgA antibody titers was observed. psu.educapes.gov.brnih.gov

Specifically, co-administration of this compound with the DPT vaccine led to enhanced nasal IgA antibody titers against pertussis toxin (PT), diphtheria toxoid (DT), and tetanus toxoid (TT). psu.edu The levels of enhancement for anti-PT, anti-DT, and anti-TT IgA were comparable to those achieved with the well-known mucosal adjuvant, cholera toxin B subunit (CTB). psu.edu Similarly, serum IgG antibody titers against PT, DT, and TT were also significantly elevated in the presence of this compound. psu.edu

Table 2: Adjuvant Effect of this compound on DPT Vaccine in Mice

Antibody Response Target Antigen Observation
Nasal IgA Pertussis Toxin (PT) Enhanced titers, comparable to CTB adjuvant. psu.edu
Nasal IgA Diphtheria Toxoid (DT) Enhanced titers, comparable to CTB adjuvant. psu.edu
Nasal IgA Tetanus Toxoid (TT) Enhanced titers, comparable to CTB adjuvant. psu.edu
Serum IgG Pertussis Toxin (PT) Significantly enhanced titers. psu.edu
Serum IgG Diphtheria Toxoid (DT) Significantly enhanced titers. psu.edu
Serum IgG Tetanus Toxoid (TT) Significantly enhanced titers. psu.edu

Data based on intranasal administration in mice. psu.edu

These findings from preclinical animal models underscore the potential of this compound as a potent and versatile adjuvant for a range of vaccines, capable of eliciting robust and comprehensive immune responses.

Structure Activity Relationship Sar and Computational Modeling of Onjisaponin a

Correlation of Structural Features with Biological Activity

The biological activities of Onjisaponin A and related saponins (B1172615) are intricately linked to their complex molecular architecture. This architecture consists of a triterpenoid (B12794562) aglycone, sugar chains attached at specific positions, and an acyl group esterified to one of the sugar moieties. SAR studies have begun to deconvolute the specific contributions of each of these components.

Key findings from SAR studies indicate that the entire saponin (B1150181) structure is essential for its bioactivity. For instance, in studies evaluating the vaccine adjuvant properties of onjisaponins, it was found that while this compound, E, F, and G demonstrated potent adjuvant effects, the monomethoxy cinnamic acid group alone—a structural component of this compound—did not enhance antibody titers, highlighting the necessity of the complete saponin framework. psu.edu

The specific arrangement and composition of the structural domains are crucial:

Aglycone Core: The pentacyclic triterpenoid core, presenegenin, serves as the hydrophobic scaffold of the molecule.

Glycosylation: The presence and nature of sugar chains (glycosylation) at the C-3 and C-28 positions of the aglycone are critical determinants of activity. vellmanherbs.com A review of related saponins suggests that 28-O-glycosylation is a crucial factor for many biological effects. frontiersin.org

Acyl Group: this compound features a p-methoxycinnamoyl group. The presence and nature of this cinnamoyl substituent are considered vital for its activity. frontiersin.org Variations in this group, such as the trimethoxy cinnamic acid found in Onjisaponins E, F, and G, lead to differences in biological potency, underscoring the acyl chain's role in modulating the molecule's interaction with biological targets. psu.edu

The anti-inflammatory properties of triterpenoid saponins are also heavily influenced by their structure. The sugar units at C-3 and/or C-28, along with substituent groups like hydroxyl (–OH), methoxy (B1213986) (–OCH3), and carboxyl (–COOH) on the molecule, are considered critical for their anti-inflammatory action. vellmanherbs.com Similarly, the neuroprotective effects observed for related compounds like Onjisaponin B, which include the reduction of amyloid-β (Aβ) production, are tied to this complex glycosidic structure. caymanchem.com

CompoundAglyconeAcyl GroupKey Reported Biological Activities
This compound Presenegeninp-MethoxycinnamoylPotent vaccine adjuvant activity. psu.eduzju.edu.cn
Onjisaponin B PresenegeninFeruloyl & AngeloylNeuroprotective, reduces Aβ production, enhances autophagy. caymanchem.comresearchgate.net
Onjisaponin F PresenegeninTrimethoxycinnamoylPotent vaccine adjuvant activity. psu.edu
Onjisaponin G PresenegeninTrimethoxycinnamoylEnhances serum antibody production. psu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. scirp.org This approach is instrumental in drug discovery for predicting the activity of novel molecules and optimizing lead compounds. nih.gov

While specific QSAR models developed exclusively for this compound were not prominently featured in the reviewed literature, the methodology has been successfully applied to other triterpenoid saponins to predict pharmacokinetic properties, such as the ability to cross the blood-brain barrier. caymanchem.com A typical QSAR study involves calculating a range of molecular descriptors for a set of structurally related compounds and then using statistical methods, like multiple linear regression, to derive an equation that links these descriptors to the observed biological activity.

For a series of this compound analogs, a QSAR model could be developed using the following general equation: Biological Activity (log 1/IC₅₀) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ Where D₁, D₂, etc., are molecular descriptors, and c₁, c₂, etc., are their coefficients.

The predictive power of a QSAR model is assessed using statistical metrics such as the coefficient of determination (R²) and the cross-validated coefficient (q²). A high value for these metrics indicates a robust and predictive model. researchgate.net

Descriptor ClassSpecific ExamplesPotential Relevance for this compound
Electronic Dipole Moment, E_HOMO, E_LUMOInfluences electrostatic interactions and reactivity with biological targets. scirp.org
Lipophilic LogP (Octanol-Water Partition Coefficient)Relates to membrane permeability and hydrophobic interactions. scirp.org
Steric/Topological Molecular Weight, Molar Refractivity, Shape IndicesDescribes the size and shape of the molecule, affecting its fit within a receptor's binding site.
Quantum Chemical Isotropic PolarizabilityRelates to the molecule's ability to form induced dipoles, important for non-covalent interactions. scirp.org

Molecular Docking Simulations

Molecular docking is a powerful computational tool that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This simulation helps to elucidate the binding mode, affinity, and specific molecular interactions at the atomic level.

For this compound, molecular docking could be employed to investigate its interactions with key protein targets associated with its known biological activities. For instance, its anti-inflammatory effects could be explored by docking it into the active sites of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.netfrontiersin.org Its neuroprotective potential against Alzheimer's disease could be studied by simulating its binding to amyloid-beta (Aβ) peptides to see if it can disrupt their aggregation. plos.orgnih.gov Furthermore, its adjuvant activity could be linked to interactions with immune receptors such as Toll-like receptor 4 (TLR4). aginganddisease.orgnih.gov

The docking process reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, which stabilize the ligand-receptor complex. The results are often ranked by a scoring function that estimates the binding free energy, with lower energy values suggesting a more stable interaction. nih.gov

Potential Protein TargetPDB ID (Example from Literature)Biological RelevanceLikely Interactions for Saponins
Cyclooxygenase-2 (COX-2) 5F19, 3E6T researchgate.netd-nb.infoInflammationHydrogen bonds with key residues (e.g., Ser530, Arg120), hydrophobic interactions within the active site channel. d-nb.infomdpi.com
Amyloid-Beta (Aβ) Fibril 2LMNAlzheimer's DiseaseBinding to the hydrophobic core (e.g., KLVFF region) to inhibit self-assembly and fibril formation. plos.org
Toll-like Receptor 4 (TLR4) 3FXI aginganddisease.orgImmune Adjuvant ActivityInteractions with the TLR4/MD2 complex to initiate an immune signaling cascade. aginganddisease.orgnih.gov

Computational Approaches for Analog Design

Computational design leverages the insights gained from SAR, QSAR, and molecular docking to rationally create novel molecular analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles. archdaily.com This in silico approach allows for the exploration of vast chemical spaces and the prioritization of candidates for chemical synthesis, thereby saving significant time and resources. researchgate.net

The process for designing this compound analogs would typically follow a structured workflow:

Lead Identification and Analysis: this compound serves as the lead compound. SAR and docking studies identify its key pharmacophoric features and regions amenable to modification.

In Silico Analog Generation: A virtual library of new derivatives is created by systematically modifying the lead structure. For this compound, this could involve altering the substituents on the p-methoxycinnamoyl ring, changing the length or composition of the sugar chains, or replacing the ester linkage.

Computational Screening: The generated analogs are then computationally screened. QSAR models can predict their biological activity, while molecular docking can assess their binding affinity and interactions with the target protein.

Prioritization and Synthesis: Based on the computational predictions, the most promising analogs are selected for laboratory synthesis and subsequent in vitro and in vivo evaluation.

This iterative cycle of design, prediction, synthesis, and testing accelerates the discovery of new drug candidates. For example, by understanding that the acyl group is a key determinant of activity, computational methods could guide the design of analogs with different acyl chains to optimize interactions within a target's binding pocket, potentially leading to a derivative with superior anti-inflammatory or neuroprotective effects.

Pharmacokinetics and Pharmacodynamics of Onjisaponin a Pre Clinical Animal Models

Pharmacokinetic Profiling in Animal Models

The characterization of the absorption, distribution, metabolism, and excretion (ADME) of Onjisaponin A is essential for determining its bioavailability and disposition in the body. While comprehensive pharmacokinetic data specifically for this compound remains limited in publicly available literature, studies on closely related saponins (B1172615) from Polygala tenuifolia provide valuable insights into its likely behavior.

Research on similar saponins suggests that oral bioavailability can be a significant challenge. For instance, studies on other triterpenoid (B12794562) saponins have indicated low oral absorption, which may also be the case for this compound. The large molecular size and hydrophilic nature of saponins can limit their passive diffusion across the intestinal epithelium.

To date, specific values for key pharmacokinetic parameters for this compound, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½), have not been extensively reported in peer-reviewed publications. The following table is a placeholder for when such data becomes available through further research.

Animal ModelRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Oral Bioavailability (%)
RatOralData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
MouseOralData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
RatIntravenousData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
MouseIntravenousData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Pharmacodynamic Modeling in Pre-clinical Settings

In contrast to the limited pharmacokinetic data, the pharmacodynamic effects of this compound and its closely related analogue, Onjisaponin B, have been more extensively explored in preclinical models, particularly in the realm of neuroscience and inflammation. These studies have primarily focused on elucidating the mechanisms of action and therapeutic efficacy in models of cognitive impairment and neuroinflammation.

In animal models of Alzheimer's disease, the therapeutic potential of related onjisaponins has been demonstrated. For example, in APP/PS1 transgenic mice, a model for Alzheimer's disease, administration of Onjisaponin B has been shown to ameliorate cognitive deficits. This improvement is associated with a reduction in β-amyloid (Aβ) plaque deposition in the brain. ijpp.org.in

Furthermore, in a rat model of aging induced by D-galactose, Onjisaponin B demonstrated the ability to prevent cognitive impairment. nih.govresearchgate.net The protective effects were attributed to its antioxidant and anti-inflammatory properties within the hippocampus. nih.govresearchgate.net Specifically, treatment with Onjisaponin B was found to modulate the levels of inflammatory mediators. researchgate.net

The anti-inflammatory effects of saponins, in general, are well-documented. While specific studies on this compound are not as prevalent, the class of compounds is known to exhibit significant anti-inflammatory activity in various animal models, such as carrageenan-induced paw edema in rats.

The following table summarizes key findings from pharmacodynamic studies on onjisaponins in preclinical models.

Animal ModelDisease/Condition ModelKey Pharmacodynamic EffectsObserved Outcomes
APP/PS1 Transgenic MiceAlzheimer's DiseaseNeuroprotectionAmelioration of spatial learning and memory deficits; reduced Aβ plaque deposition. ijpp.org.in
D-galactose-induced Aging RatsCognitive Impairment/AgingAnti-inflammatory, AntioxidantRestoration of cognitive ability; improved antioxidant capacity in the hippocampus. nih.govresearchgate.net
PC-12 CellsNeurodegenerative Disease ModelAutophagy EnhancementAccelerated degradation of mutant α-synuclein and huntingtin. nih.gov

Bioanalytical Methods for Onjisaponin a Quantification in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS methods combine the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. eijppr.com This combination is essential for distinguishing the analyte of interest from endogenous components in biological samples. chromatographyonline.com For saponins (B1172615) like Onjisaponin A, which may be present at low concentrations, the sensitivity and selectivity of LC-MS/MS are crucial for accurate measurement. nih.gov

Several studies have established LC-MS/MS methods for the quantification of saponins from Radix Polygalae, the plant source of this compound. For instance, a method was developed for the simultaneous determination of three major active components of Polygala saponin (B1150181) hydrolysates (PSH)—tenuifolin (TF), 3,4,5-trimethoxycinnamylic acid (TMCA), and p-methoxycinnamylic acid (PMCA)—in rat plasma. nih.gov In such methods, chromatographic conditions and mass spectrometric parameters are meticulously optimized to achieve the desired performance. The selection of the chromatographic column, mobile phase composition, and elution mode (isocratic or gradient) is critical for separating the analyte from interfering substances. mdpi.comrsc.orgscielo.br

The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard (IS). nih.govmdpi.com Negative electrospray ionization (ESI) is often employed for the analysis of saponins. nih.gov For example, the MRM transition for tenuifolin, a related compound, was set at m/z 679.5/425.3. nih.gov

The table below summarizes typical parameters used in LC-MS/MS methods for the analysis of saponin compounds in biological matrices, based on published research for related analytes.

ParameterDescriptionExample Value/ConditionReference
Chromatography System The high-performance liquid chromatography system used for separation.Ultimate 3000 HPLC system scielo.br
Analytical Column The stationary phase used to separate the analyte from other components.C18 reversed-phase column (e.g., Thermo ODS C18, 50mm×2.1mm, 5µm) nih.govscielo.br
Mobile Phase The solvent system that carries the sample through the column.Acetonitrile (B52724) and water (containing 0.1% or 0.2% formic acid) nih.govnih.gov
Elution Mode The technique for passing the mobile phase through the column.Isocratic or Gradient nih.govscielo.brnih.gov
Flow Rate The speed at which the mobile phase moves through the column.0.4 mL/min nih.govscielo.br
Mass Spectrometer The detector used for mass analysis.Triple quadrupole mass spectrometer scielo.br
Ionization Source The interface used to generate ions from the analyte molecules.Electrospray ionization (ESI), typically in negative mode for saponins. nih.govfrontiersin.org
Detection Mode The specific mass spectrometric method for quantification.Multiple Reaction Monitoring (MRM) mdpi.comnih.gov

Method Validation for Robust Quantification

For bioanalytical data to be considered reliable for regulatory submissions, the analytical method must be thoroughly validated. ajpsonline.comasianpharmtech.com Method validation provides documented evidence that the method is suitable for its intended purpose. ijprajournal.com Key validation parameters, as stipulated by regulatory bodies like the FDA and EMA, are assessed to ensure the method's performance. ajpsonline.comeuropa.eu

The validation process includes the following key components:

Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix constituents. asianpharmtech.comnih.gov

Linearity and Range: The calibration curve, which plots the analyte response versus its concentration, must demonstrate a linear relationship over a specified concentration range. nih.gov A correlation coefficient (r²) of greater than 0.99 is typically required. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. asianpharmtech.com These are evaluated at multiple concentration levels (e.g., low, medium, and high quality control samples). The mean value should generally be within ±15% of the nominal value, and the precision (expressed as relative standard deviation, %RSD) should not exceed 15%. rsc.orgajpsonline.comasianpharmtech.com

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The extraction recovery of the analyte from the biological matrix is determined to assess the efficiency of the sample preparation process. nih.gov

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. rsc.org

The table below presents typical validation results from a bioanalytical method developed for saponin quantification, demonstrating the acceptance criteria for a robust assay.

Validation ParameterAcceptance CriteriaExample FindingReference
Linearity (r²) ≥ 0.99> 0.99 nih.gov
Accuracy (% Bias or RE) Within ±15% of nominal value (±20% at LLOQ)93.2% to 113.3% nih.gov
Precision (%RSD or CV) ≤ 15% (≤ 20% at LLOQ)< 18.9% nih.gov
Recovery Consistent, precise, and reproducible91.2% to 112.1% nih.gov
LLOQ Lowest concentration with acceptable accuracy and precision1.0 ng/mL for Tenuifolin nih.gov
Stability Analyte concentration within ±15% of nominal concentrationStable under all tested conditions rsc.org

Advanced Research Methodologies in Onjisaponin a Investigation

Systems Biology Approaches

Systems biology offers a powerful framework for understanding the complex interactions of natural compounds within biological systems. By integrating various "omics" data, researchers can move beyond single-target analysis to a more comprehensive view of molecular pathways. In the context of Onjisaponin A, these approaches have primarily been applied to understand its creation within Polygala tenuifolia, rather than its effects on a host system.

Metabolomics, the comprehensive study of small molecules (metabolites) in a biological sample, has been instrumental in characterizing the chemical profile of Polygala tenuifolia. Advanced analytical techniques such as ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) have been employed to identify and quantify the various constituents of the plant's roots, where this compound is found. nih.govplos.org

Research has successfully used UPLC/Q-TOF MS to perform metabolomic analysis on different tissues (roots, stems, leaves, and seeds) of P. tenuifolia. nih.govplos.org These studies have identified dozens of compounds, including a variety of triterpenoid (B12794562) saponins (B1172615). While this compound is known to be a key saponin (B1150181) in P. tenuifolia roots, these metabolomic studies often quantify a range of related saponins simultaneously. nih.gov For instance, one study identified seven different triterpenoid saponins and noted significant variations in their concentrations across the different plant tissues, with the highest concentrations typically found in the roots. nih.govplos.org Another study using UPLC/Q-TOF MS and nuclear magnetic resonance (NMR) analyzed how the metabolite profile, including various onjisaponins, changes with the growth year of the plant. nih.gov

These metabolomic profiles serve as a crucial database for quality control and for understanding the synergistic effects of the various compounds within the plant extract. However, studies focusing specifically on the global metabolic changes induced by isolated this compound in a biological system (e.g., in cell culture or animal models) are not extensively detailed in current literature. The primary application of metabolomics to date has been in the chemical characterization and quantification of this compound and its sister compounds within the plant itself.

Table 1: Triterpenoid Saponins Identified in P. tenuifolia via UPLC/Q-TOF MS Analysis (Note: This table represents a selection of saponins identified in P. tenuifolia extracts; this compound is a known constituent, though not all studies list it separately.)

Compound Name Compound Type
Onjisaponin Fg Triterpenoid Saponin
Onjisaponin TG Triterpenoid Saponin
Onjisaponin W Triterpenoid Saponin
Polygalasaponin XXXII Triterpenoid Saponin
Tenuifolin Triterpenoid Saponin
Polygalacic acid Saponin Aglycone
Senegenin Saponin Aglycone

This table is based on data from multiple studies profiling Polygala tenuifolia extracts. nih.govplos.orgmdpi.com


The integration of proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts) provides deep insights into the biological processes that produce complex molecules like this compound. Research into P. tenuifolia has utilized these techniques to discover the genes and enzymes involved in the onjisaponin biosynthetic pathway. thieme-connect.com

Transcriptome analysis using high-throughput RNA-sequencing (RNA-seq) has been performed on P. tenuifolia to create a comprehensive library of expressed genes. thieme-connect.com From this vast dataset, researchers have identified candidate genes that are likely responsible for the biosynthesis of onjisaponins. The biosynthetic pathway is thought to involve the cyclization of β-amyrin, followed by multiple hydroxylation steps and finally glycosylation and esterification. thieme-connect.com

Key findings from these integrated omics studies include:

Identification of Biosynthetic Genes: RNA-seq analysis has led to the discovery of numerous candidate genes, including a putative β-amyrin synthase, cytochrome P450s (CYP450s), and UDP glycosyltransferases (UGTs), which are crucial enzyme families in saponin production. thieme-connect.com

Correlation with Metabolite Data: Researchers have combined transcriptomic data with metabolomic data to strengthen their findings. For example, the expression levels of key enzyme genes in the triterpenoid synthesis pathway—squalene (B77637) synthase (SQS), squalene monooxygenase (SQE), and beta-amyrin (B1666858) synthase (β-AS)—were measured using quantitative real-time PCR (qRT-PCR) and found to be highly correlated with the concentration of triterpenoid saponins as measured by UPLC/Q-TOF MS. nih.govplos.org This integration provides strong evidence that these identified genes are indeed pivotal in the production of onjisaponins. nih.gov

These studies exemplify a powerful systems biology approach where data from different molecular levels are integrated to build a cohesive model of a biological process. In the case of this compound, this research illuminates its natural production. It is important to note that these investigations focus on the plant's internal processes, rather than the proteomic or transcriptomic impact of this compound when administered as an external agent to other biological systems.

**Table 2: Key Enzyme Genes Implicated in Onjisaponin Biosynthesis in *P. tenuifolia***

Gene / Enzyme Putative Function in Pathway Methodology
β-amyrin synthase (β-AS) Cyclization of 2,3-oxidosqualene (B107256) to form the basic saponin backbone. RNA-seq, qRT-PCR
Squalene Synthase (SQS) Synthesis of squalene, a precursor to triterpenoids. RNA-seq, qRT-PCR
Squalene Monooxygenase (SQE) Conversion of squalene to 2,3-oxidosqualene. RNA-seq, qRT-PCR
Cytochrome P450s (CYP450s) Catalyze various oxidation steps on the saponin backbone. RNA-seq
UDP-glycosyltransferases (UGTs) Transfer sugar moieties to the saponin structure. RNA-seq

This table is a summary of findings from transcriptomic and integrated omics studies on P. tenuifolia. nih.govthieme-connect.com


Future Directions and Research Challenges for Onjisaponin a

Emerging Research Avenues and Therapeutic Potentials

Onjisaponin A, a triterpenoid (B12794562) saponin (B1150181), is the subject of growing research interest due to its potential therapeutic applications across a spectrum of diseases. Primarily sourced from the roots of Polygala tenuifolia, this natural compound is being explored for its neuroprotective, anti-inflammatory, and anti-cancer properties. nih.govcymitquimica.com

Neurodegenerative Diseases:

A significant area of research focuses on the potential of this compound and its derivatives in neurodegenerative disorders like Alzheimer's and Parkinson's disease. researchgate.netresearchgate.net Studies have shown that related compounds, such as Onjisaponin B, can reduce the production of β-amyloid, a key component of the plaques found in the brains of Alzheimer's patients. plos.orgnih.govnih.gov This is achieved by promoting the degradation of the amyloid precursor protein (APP). plos.orgnih.gov Furthermore, Onjisaponin B has been observed to interfere with the interaction between PS1 and BACE1, which are involved in the production of β-amyloid. plos.org Research also indicates that onjisaponins can enhance autophagy, a cellular process that clears out damaged proteins, which could help in removing mutant proteins associated with Huntington's and Parkinson's diseases. nih.gov In animal models of Parkinson's disease, Onjisaponin B has been shown to protect dopaminergic neurons and improve motor impairments by exerting anti-inflammatory and antioxidant effects. researchgate.netnih.gov

Antidepressant and Anti-inflammatory Effects:

This compound and its related compounds are being investigated for their antidepressant-like effects. ijpsonline.com Research suggests these effects may be mediated by the modulation of monoamine neurotransmitters in the brain, such as serotonin (B10506) and noradrenaline, and by inhibiting the activity of monoamine oxidase A (MAO-A). ijpsonline.comscispace.com The anti-inflammatory properties of onjisaponins are also a key area of investigation. They have been shown to reduce the secretion of inflammatory factors like TNF-α, IL-1β, and IL-6. researchgate.netnih.gov This anti-inflammatory action is relevant not only to neurodegenerative diseases but also to other inflammatory conditions. mdpi.com

Anti-Cancer Potential:

Emerging research is also exploring the anti-cancer potential of this compound and other saponins (B1172615). nih.gov Some studies suggest that these compounds may inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. nih.gov

Table 1: Investigated Therapeutic Potentials of this compound and Related Saponins

Therapeutic Area Specific Target/Disease Observed Effects in Preclinical Studies
Neurodegenerative Diseases Alzheimer's Disease Reduction of β-amyloid production, promotion of amyloid precursor protein (APP) degradation, interference with PS1/BACE1 interaction. plos.orgnih.govnih.gov
Parkinson's Disease Protection of dopaminergic neurons, improvement of motor function, anti-inflammatory and antioxidant effects. researchgate.netnih.gov
Huntington's Disease Enhancement of autophagy to clear mutant huntingtin protein. nih.gov
Mental Health Depression Inhibition of monoamine oxidase A (MAO-A), increase in serotonin and noradrenaline levels. ijpsonline.comscispace.com
Inflammatory Conditions General Inflammation Reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). researchgate.netnih.gov

| Oncology | Cancer | Potential inhibition of angiogenesis. nih.gov |

Challenges in this compound Research and Development

Despite the promising therapeutic potential of this compound, several challenges hinder its research and development into a clinically viable drug.

Extraction, Synthesis, and Yield:

A primary challenge lies in the low natural abundance of this compound in Polygala tenuifolia. researchgate.net This makes extraction a costly and often low-yield process. The complex chemical structure of this compound also makes its chemical synthesis difficult and economically unfeasible for large-scale production. researchgate.net These factors contribute to a significant bottleneck in obtaining sufficient quantities of the pure compound for extensive preclinical and clinical research.

Drug Delivery and Bioavailability:

The delivery of this compound to its target sites in the body presents another significant hurdle. jyi.org Like many natural products, this compound may have poor solubility and stability, which can affect its bioavailability. cymitquimica.comupm.edu.my For neurodegenerative diseases, the blood-brain barrier (BBB) is a major obstacle that limits the penetration of many potential drugs into the brain. nih.gov While the metabolite of Onjisaponin B, tenuifolin, has been shown to cross the BBB, further research is needed to understand and improve the brain uptake of this compound. medchemexpress.com

Regulatory and Financial Hurdles:

The path to drug approval is long and expensive, and natural products face unique regulatory challenges. economictimes.com Standardizing the extraction and purification processes to ensure consistent quality and potency is a critical step for regulatory approval. researchgate.net Furthermore, securing funding for research on natural products can be difficult, as the focus of pharmaceutical investment often lies elsewhere. patsnap.com

Table 2: Key Challenges in this compound Research and Development

Challenge Category Specific Issues
Supply and Production Low natural abundance in plant sources, complex chemical structure hindering synthesis, low yield from extraction processes. researchgate.net
Pharmacokinetics Poor solubility and stability, low bioavailability, difficulty crossing the blood-brain barrier. cymitquimica.comupm.edu.mynih.gov
Clinical Translation Need for standardized extraction and purification methods, navigating complex regulatory pathways, securing adequate research funding. economictimes.comresearchgate.netpatsnap.com

| Research Gaps | Limited clinical studies, need for more comprehensive toxicological data. researchgate.net |

Application of Artificial Intelligence in this compound Drug Discovery and Development

Accelerating Discovery and Understanding Mechanisms:

AI algorithms, particularly machine learning and deep learning, can analyze vast datasets to identify new therapeutic targets for this compound and predict its biological activities. mdpi.comnih.gov AI can be used for virtual screening of compound libraries to identify other saponins with similar or enhanced therapeutic properties. frontiersin.org Furthermore, AI can help to elucidate the complex mechanisms of action of this compound by analyzing its interactions with various biological pathways. nih.gov

Optimizing Drug Design and Delivery:

AI can be employed to design novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov By predicting how structural modifications will affect a molecule's activity and its ability to cross biological barriers like the BBB, AI can guide the synthesis of more effective drug candidates. nih.gov AI can also aid in the design of novel drug delivery systems, such as nanoparticles, to enhance the bioavailability and targeted delivery of this compound. jyi.org

Streamlining Clinical Development:

In the later stages of drug development, AI can help to optimize clinical trial design by identifying patient populations most likely to respond to treatment with this compound. nih.gov AI can also analyze real-world data to monitor the effectiveness and safety of the compound once it enters clinical use. frontiersin.org

Table 3: Potential Applications of AI in this compound Research

AI Application Area Specific Task Potential Impact
Target Identification and Validation Analyzing biological data to predict new therapeutic targets. Expanding the therapeutic applications of this compound. mdpi.com
Lead Optimization Predicting the biological activity of novel this compound derivatives. Designing more potent and selective drug candidates. nih.gov
Pharmacokinetic Prediction Modeling the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs. Improving bioavailability and brain penetration. frontiersin.org
Drug Delivery System Design Optimizing the formulation of nanoparticles or other carriers for this compound. Enhancing targeted delivery and reducing side effects. jyi.org

| Clinical Trial Optimization | Identifying patient biomarkers to predict treatment response. | Increasing the success rate of clinical trials. nih.gov |

Q & A

Q. What is the molecular structure of Onjisaponin A, and how does it differ from related saponins like Onjisaponin B?

this compound is a triterpenoid saponin derived from Radix Polygalae. Its structure includes a glycosylated aglycone core, but specific stereochemical and substituent details require further characterization. Unlike Onjisaponin B (C75H112O35, MW 1573.67), which has a defined role in autophagy induction via AMPK-mTOR signaling , structural distinctions between this compound and B remain understudied. Researchers should employ UPLC-Q-TOF/MS for precise structural elucidation .

Q. What experimental methodologies are recommended for isolating this compound from Radix Polygalae?

Ethanol or methanol extraction followed by chromatographic separation (e.g., silica gel column chromatography or preparative HPLC) is standard. Sub-fractionation guided by bioactivity assays (e.g., GFP-LC3 autophagy screening) ensures purity. For quality control, combine NMR, MS, and HPLC-DAD to confirm identity and exclude co-eluting saponins like Polygalasaponin XXXI .

Q. What are the primary in vitro models used to study this compound's bioactivity?

PC-12 cells transfected with GFP-LC3 are widely used to assess autophagy induction. HEK293/APPswe cells model amyloid precursor protein (APP) processing in Alzheimer’s disease (AD). Dose-response experiments (e.g., 0.1–10 μM) with controls (e.g., proteasome inhibitors like MG132) validate specificity .

Advanced Research Questions

Q. How does this compound modulate APP degradation pathways to reduce Aβ production in Alzheimer’s models?

this compound promotes proteasome-dependent degradation of mature APP, reducing levels of Aβ40/42 without directly inhibiting BACE1 or γ-secretase. Key experiments include:

  • Western blot analysis of APP cleavage products (e.g., sAPPβ, C99).
  • Co-treatment with proteasome inhibitors (e.g., lactacystin) to confirm pathway specificity .
  • Split-TEV assays to evaluate interference with PS1/BACE1 interactions, a mechanism distinct from secretase inhibitors .

Q. What contradictions exist in the literature regarding this compound's role in autophagy versus proteasome pathways?

Some studies emphasize autophagy induction via AMPK-mTOR , while others highlight proteasome-mediated APP degradation . To resolve this, design dual-reporter assays (e.g., GFP-LC3 for autophagy and RFP-Ubiquitin for proteasome activity) in parallel. Dose-dependent effects and cell-type specificity (e.g., neuronal vs. non-neuronal lines) may explain discrepancies .

Q. How can researchers optimize in vivo studies to evaluate this compound's pharmacokinetics and cognitive effects?

  • Use APP/PS1 transgenic mice for AD models, with oral administration (10 mg/kg/day) over ≥3 months.
  • Monitor plasma concentrations via LC-MS to assess bioavailability.
  • Combine Morris Water Maze tests with immunohistochemical quantification of Aβ plaques (6E10 antibody) and synaptic markers (e.g., PSD-95) .

Q. What synergistic effects occur when this compound is combined with other saponins from Radix Polygalae?

Sub-fractionation studies reveal that this compound’s bioactivity is enhanced by co-occurring saponins (e.g., Onjisaponin F, Polygalasaponin XXXII). Use UPLC-ESI-Q-TOF/MS to profile saponin ratios in active fractions and compare IC50 values in cytotoxicity assays. Synergy is evident when sub-fractions with low this compound content (e.g., 1.62%) show stronger autophagy induction than purified compounds .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in Radix Polygalae extracts?

Standardize extraction protocols (solvent ratios, temperature) and implement QC/QA using chromatographic fingerprints. Include biological standardization (e.g., LC3-II upregulation in PC-12 cells) to ensure consistent bioactivity across batches .

Q. What statistical approaches are critical for analyzing this compound's dose-dependent effects?

  • Use two-way ANOVA with Bonferroni correction for longitudinal studies (e.g., Morris Water Maze).
  • Apply nonlinear regression (e.g., log-dose vs. response) to calculate EC50 values for autophagy or Aβ reduction.
  • Report effect sizes (Cohen’s d) to contextualize biological significance beyond p-values .

Q. How can researchers validate this compound's multi-target mechanisms (e.g., autophagy, proteasome, PS1/BACE1)?

Combine genetic knockdown (e.g., siRNA for Atg7 or PS1) with pharmacological inhibitors. For example:

  • Atg7 KO cells to test autophagy dependency.
  • FRET-based assays to quantify PS1/BACE1 interaction changes.
  • Proteasome activity kits (e.g., fluorogenic substrates) to confirm pathway engagement .

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